

# Comparison of Cardiovascular Outcomes: Liraglutide vs. Placebo in the LEADER Trial

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Liraglutide

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The table below summarizes the key efficacy and safety outcomes from the LEADER trial.

Outcome	Liraglutide (%)	Placebo (%)	Hazard Ratio (HR) (95% CI)	P-value
Primary Composite (MACE)	13.0	14.9	0.87 (0.78 - 0.97)	0.01 (for superiority)
<strong>Components of Primary Composite</strong>				
• Cardiovascular death	4.7	6.0	-	0.007
• Nonfatal myocardial infarction	6.3	7.3	-	0.046
• Nonfatal stroke	3.7	4.3	-	0.16
<strong>Secondary Outcomes</strong>				
• All-cause mortality	8.2	9.6	-	0.02
• Heart failure hospitalization	4.7	5.3	-	0.14

Outcome	Liraglutide (%)	Placebo (%)	Hazard Ratio (HR) (95% CI)	P-value
• Nephropathy events	5.7	7.2	-	0.003
<b>Selected Safety Outcomes</b>				
• Confirmed hypoglycemic event	43.7	45.6	-	0.06
• Acute pancreatitis	0.4	0.5	-	0.44
• Acute gallstone disease	3.1	1.9	-	<0.001

*MACE: Major Adverse Cardiovascular Events (CV death, nonfatal MI, or nonfatal stroke). Data sources: [1]*

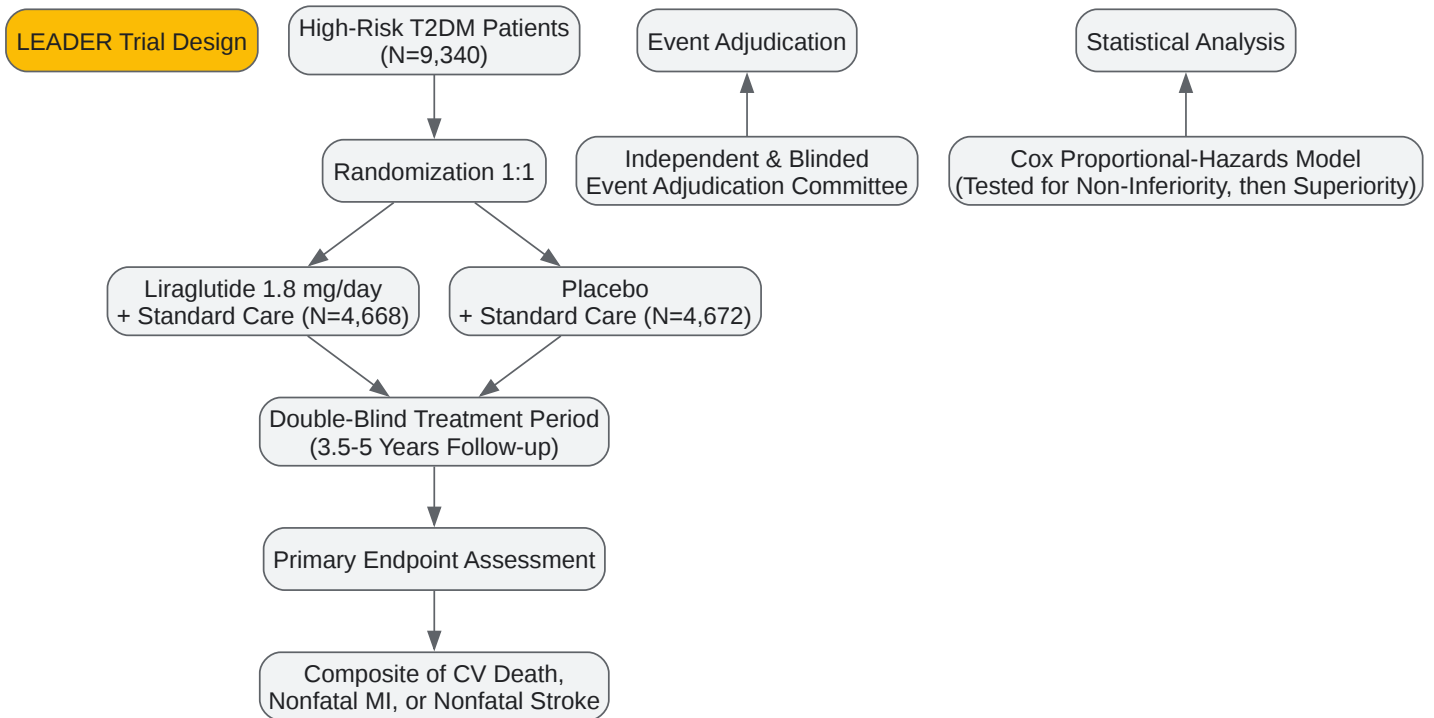
The trial also conducted post-hoc analyses that revealed consistent effects of **liraglutide** on MACE in patients with or without a history of heart failure (HF) [2]. The hazard ratio was **0.81** for patients with HF and **0.88** for patients without HF, with no increased risk of HF hospitalization observed in either group [2]. Additionally, the CV benefit was more pronounced in a subgroup of patients with pre-existing chronic kidney disease (eGFR <60 mL/min/1.73 m<sup>2</sup>), who showed a greater risk reduction for the primary composite outcome [1].

## LEADER Trial Experimental Protocol

The LEADER trial was a rigorous, multinational study designed to provide a definitive assessment of **liraglutide**'s cardiovascular safety.

- **Trial Design:** Phase 3B, multicenter, international, **randomized, double-blind, placebo-controlled** clinical trial with long-term follow-up (3.5 to 5 years) [3] [2] [1].
- **Patient Population:** Enrolled **9,340** adults with type 2 diabetes at high cardiovascular risk [3] [1].
  - **Mean Age:** 64.3 years [3] [4].
  - **Key Inclusion:** Type 2 diabetes with HbA1c ≥7.0%, and either: a) age ≥50 years with established cardiovascular, cerebrovascular, or peripheral vascular disease, chronic renal failure, or chronic heart failure; or b) age ≥60 years with at least one other CV risk factor [1].

- **Key Exclusion:** Type 1 diabetes, history of multiple endocrine neoplasia type 2 or medullary thyroid carcinoma, and acute coronary syndrome or stroke within 14 days before screening [1].
- **Intervention:** Patients were randomized **1:1** to receive either **liraglutide** (1.8 mg or maximum tolerated dose) or matching placebo, administered via **once-daily subcutaneous injection**, in addition to standard care [2] [1].
- **Primary Endpoint:** Time from randomization to the first occurrence of a composite outcome of **cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke** [3] [4]. An independent, blinded event adjudication committee prospectively confirmed all cardiovascular events [5].
- **Statistical Analysis:** The primary analysis was based on the time to the first occurrence of a primary composite endpoint event, using a Cox proportional-hazards regression model. The trial was designed to test for non-inferiority first, followed by testing for superiority if non-inferiority was established [1].



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Figure 1: Workflow of the LEADER Trial Protocol.

## Interpretation and Clinical Relevance

The LEADER trial provided pivotal evidence that **liraglutide** offers **cardiovascular protection** beyond glucose-lowering.

- **Established CV Safety and Benefit:** The trial met its primary endpoint, demonstrating not only non-inferiority but also **superiority** of **liraglutide** over placebo in reducing MACE in a high-risk population [1]. This was one of the first trials of a GLP-1 receptor agonist to show a significant improvement in hard cardiovascular outcomes.
- **Mortality and Kidney Benefits:** The significant reductions in **cardiovascular death** and **all-cause mortality**, along with a lower risk of **nephropathy**, highlight **liraglutide's** multi-system benefits [1].
- **Consistency Across Subgroups:** The consistent MACE reduction in patients with and without heart failure is a key finding, suggesting a broad applicability of **liraglutide's** benefits in high-risk type 2 diabetes patients [2].

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## References

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